3-Bromo-4-(methoxymethoxy)benzaldehyde
Overview
Description
3-Bromo-4-(methoxymethoxy)benzaldehyde: is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 3-position and a methoxymethoxy group at the 4-position. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-4-(methoxymethoxy)benzaldehyde can be synthesized through the bromination of 4-(methoxymethoxy)benzaldehyde. The bromination reaction typically involves the use of a brominating agent such as 1,3-di-n-butylimidazolium tribromide under solvent-free conditions . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-4-(methoxymethoxy)benzoic acid.
Reduction: 3-Bromo-4-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Bromo-4-(methoxymethoxy)benzaldehyde is used as an intermediate in the synthesis of complex organic molecules. It is employed in the preparation of β-hydroxy-α-amino acid derivatives via the Mukaiyama aldol reaction .
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of similar substances.
Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and specialty materials. It can be a key intermediate in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(methoxymethoxy)benzaldehyde depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The aldehyde group can participate in various reactions, such as oxidation and reduction, through well-known organic chemistry mechanisms.
Comparison with Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.
4-Bromo-3-methoxybenzaldehyde: Similar structure but with different positions of the bromine and methoxy groups.
3-Bromo-4-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxymethoxy group.
Uniqueness: 3-Bromo-4-(methoxymethoxy)benzaldehyde is unique due to the presence of both a bromine atom and a methoxymethoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-4-(methoxymethoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-6-13-9-3-2-7(5-11)4-8(9)10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLQQALKAOQXDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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